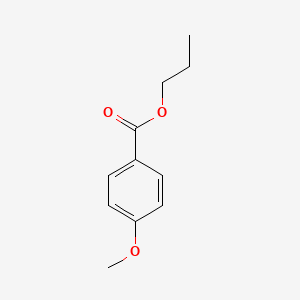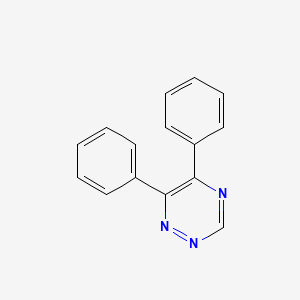![molecular formula C17H27NO3 B1616859 ethyl 4-[3-(diethylamino)propoxymethyl]benzoate CAS No. 78329-98-3](/img/structure/B1616859.png)
ethyl 4-[3-(diethylamino)propoxymethyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a diethylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(diethylamino)propoxymethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This is followed by the substitution of the hydroxyl group with a diethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as chloroform or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves purification steps such as distillation and recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 4-[3-(diethylamino)propoxymethyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Ethyl 3-amino-4-{[3-(diethylamino)propyl]amino}benzoate: Contains an additional amino group, making it more reactive in certain biochemical assays.
Ethyl 4-(dibutylamino)benzoate: Substituted with a dibutylamino group, which affects its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
78329-98-3 |
|---|---|
Fórmula molecular |
C17H27NO3 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(diethylamino)propoxymethyl]benzoate |
InChI |
InChI=1S/C17H27NO3/c1-4-18(5-2)12-7-13-20-14-15-8-10-16(11-9-15)17(19)21-6-3/h8-11H,4-7,12-14H2,1-3H3 |
Clave InChI |
CDOVVMBHKJTQGY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOCC1=CC=C(C=C1)C(=O)OCC |
SMILES canónico |
CCN(CC)CCCOCC1=CC=C(C=C1)C(=O)OCC |
| 78329-98-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1616787.png)





![10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B1616799.png)
